molecular formula C32H26 B14538859 Naphthalene, 1,1'-[(2,5-dimethyl-1,4-phenylene)di-2,1-ethenediyl]bis- CAS No. 62253-80-9

Naphthalene, 1,1'-[(2,5-dimethyl-1,4-phenylene)di-2,1-ethenediyl]bis-

Cat. No.: B14538859
CAS No.: 62253-80-9
M. Wt: 410.5 g/mol
InChI Key: KQUVAMCVJPVZAF-UHFFFAOYSA-N
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Description

Naphthalene, 1,1’-[(2,5-dimethyl-1,4-phenylene)di-2,1-ethenediyl]bis- is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons This compound is characterized by its unique structure, which includes two naphthalene units connected by a 2,5-dimethyl-1,4-phenylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalene, 1,1’-[(2,5-dimethyl-1,4-phenylene)di-2,1-ethenediyl]bis- typically involves the coupling of two naphthalene units with a 2,5-dimethyl-1,4-phenylene linker. This can be achieved through a series of organic reactions, including Friedel-Crafts alkylation and subsequent dehydrogenation steps. The reaction conditions often require the use of strong acids or bases as catalysts and elevated temperatures to facilitate the coupling process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as catalytic hydrogenation or cross-coupling reactions using palladium or nickel catalysts. These methods allow for the large-scale synthesis of the compound with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Naphthalene, 1,1’-[(2,5-dimethyl-1,4-phenylene)di-2,1-ethenediyl]bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic substitution reactions, such as nitration or sulfonation, can introduce functional groups onto the naphthalene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce dihydronaphthalenes.

Scientific Research Applications

Naphthalene, 1,1’-[(2,5-dimethyl-1,4-phenylene)di-2,1-ethenediyl]bis- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Naphthalene, 1,1’-[(2,5-dimethyl-1,4-phenylene)di-2,1-ethenediyl]bis- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological activities. For example, its antimicrobial properties may result from the disruption of microbial cell membranes or inhibition of key enzymes.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene, 1,4-dimethyl-: Similar in structure but lacks the 2,5-dimethyl-1,4-phenylene bridge.

    Naphthalene, 1,5-dimethyl-: Another isomer with different substitution patterns on the naphthalene rings.

Uniqueness

Naphthalene, 1,1’-[(2,5-dimethyl-1,4-phenylene)di-2,1-ethenediyl]bis- is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

62253-80-9

Molecular Formula

C32H26

Molecular Weight

410.5 g/mol

IUPAC Name

1-[2-[2,5-dimethyl-4-(2-naphthalen-1-ylethenyl)phenyl]ethenyl]naphthalene

InChI

InChI=1S/C32H26/c1-23-21-30(20-18-28-14-8-12-26-10-4-6-16-32(26)28)24(2)22-29(23)19-17-27-13-7-11-25-9-3-5-15-31(25)27/h3-22H,1-2H3

InChI Key

KQUVAMCVJPVZAF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C=CC2=CC=CC3=CC=CC=C32)C)C=CC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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